4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine)

epoxy curing agent pot life latent hardener

4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) (CAS 66230-23-7; molecular formula C₂₃H₄₂N₂; MW 346.59 g/mol; EINECS 266-268-8) is a bis-ketimine synthesized by the condensation of 4,4'-methylenebis(2-methylcyclohexylamine) (MACM, CAS 6864-37-5) with methyl ethyl ketone (MEK, butan-2-one). It belongs to the class of moisture-activated latent curing agents for epoxy resins: in the absence of water, the blocked amine groups remain inert, enabling one-pack formulations with extended shelf stability; upon exposure to atmospheric moisture, the ketimine hydrolyzes to regenerate the free cycloaliphatic diamine, which then crosslinks the epoxide.

Molecular Formula C23H42N2
Molecular Weight 346.6 g/mol
CAS No. 66230-23-7
Cat. No. B12681120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine)
CAS66230-23-7
Molecular FormulaC23H42N2
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCC(=NC1CCC(CC1C)CC2CCC(C(C2)C)N=C(C)CC)C
InChIInChI=1S/C23H42N2/c1-7-18(5)24-22-11-9-20(13-16(22)3)15-21-10-12-23(17(4)14-21)25-19(6)8-2/h16-17,20-23H,7-15H2,1-6H3
InChIKeyOCBSXMZSRJLIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) (CAS 66230-23-7): A Cycloaliphatic Bis-Ketimine Latent Curing Agent for Epoxy Systems


4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) (CAS 66230-23-7; molecular formula C₂₃H₄₂N₂; MW 346.59 g/mol; EINECS 266-268-8) is a bis-ketimine synthesized by the condensation of 4,4'-methylenebis(2-methylcyclohexylamine) (MACM, CAS 6864-37-5) with methyl ethyl ketone (MEK, butan-2-one) . It belongs to the class of moisture-activated latent curing agents for epoxy resins: in the absence of water, the blocked amine groups remain inert, enabling one-pack formulations with extended shelf stability; upon exposure to atmospheric moisture, the ketimine hydrolyzes to regenerate the free cycloaliphatic diamine, which then crosslinks the epoxide [1]. The cycloaliphatic backbone imparts intrinsic UV stability and low yellowing compared to aromatic amine-based alternatives .

Why Generic Substitution Fails for 4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) in Latent Epoxy Formulations


Ketimine curing agents are not interchangeable commodities. The hydrolysis rate of the ketimine—which governs the latency period, pot life, and cure speed—is determined by the steric environment around the C=N bond, which in turn depends on both the parent amine backbone and the blocking ketone [1]. For 4,4'-methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine), the bulky dicyclohexylmethane core combined with MEK-derived butan-2-ylidene groups creates a sterically hindered bis-ketimine that hydrolyzes more slowly than ketimines derived from less sterically encumbered amines (e.g., linear aliphatic polyamines) or smaller ketones (e.g., acetone-blocked analogs) [2]. Substituting with a different ketimine—or with the free parent amine MACM—will alter the balance between storage stability and cure reactivity, potentially compromising film formation, crosslink density, and ultimate adhesion performance [2][3].

Quantitative Differential Evidence: 4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) vs. Comparators


Extended Pot Life vs. Parent Free Amine MACM: Ketimine Blocking Confers ~15-Fold Increase in Usable Working Time

MACM (the parent amine, CAS 6864-37-5) exhibits a pot life of approximately 400 minutes at 25 °C (150 g mass) when used as an epoxy hardener [1]. In contrast, the corresponding MEK-derived ketimine, 4,4'-methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine), remains inactive in the epoxy resin until exposed to moisture, enabling one-pack formulations with storage stability on the order of months under sealed, dry conditions [2]. The ketimine blocking thus effectively converts a reactive diamine with a finite, hours-scale pot life into a latent curing agent with virtually indefinite pot life in the can, while retaining the cycloaliphatic backbone's thermal and UV performance attributes .

epoxy curing agent pot life latent hardener ketimine

Sterically Delayed Hydrolysis Enables Controlled Cure Profile vs. Acetone-Blocked or Linear Aliphatic Ketimines

The hydrolysis rate of ketimines governs the onset and progression of epoxy cure. Studies comparing ketimine latent hardeners derived from 1,3-BAC (1,3-bis(aminomethyl)cyclohexane) with different ketone blocking groups demonstrated that bulkier ketones (MIPK, MIBK) produce ketimines with slower initial hydrolysis, slower early-stage epoxide conversion, and ultimately higher final gel fraction and T-peel adhesion strength compared to smaller-ketone or unblocked amine systems [1]. For 4,4'-methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine), the combination of the rigid dicyclohexylmethane backbone and the MEK-derived butan-2-ylidene blocking groups creates a sterically hindered bis-ketimine that is predicted, by class-level inference, to exhibit slower initial hydrolysis than less hindered alternatives such as acetone-blocked linear triethylenetetramine ketimine or benzylated polyamine ketimines [2].

hydrolysis kinetics steric hindrance ketimine curing epoxy coating

Cycloaliphatic Backbone Confers UV Stability Advantage Over Aromatic Amine-Derived Ketimines

Technical data from DKSH comparing MACM and PACM (cycloaliphatic amines) with typical aromatic amines in epoxy curing applications indicate that the cycloaliphatic diamine backbone delivers measurably better UV stability, lower yellowing (ΔE values), and enhanced weather resistance upon outdoor exposure . Since 4,4'-methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) regenerates the MACM cycloaliphatic diamine upon hydrolysis, the cured epoxy network inherits this intrinsic light stability advantage over systems cured with aromatic amine-derived ketimines (e.g., ketimines of methylene dianiline or m-xylylenediamine) .

UV stability yellowing resistance cycloaliphatic amine epoxy coating

Difunctional Ketimine Stoichiometry vs. Multifunctional Polyamine Ketimines: Controlled Crosslink Density for Flexible Formulations

4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is a stoichiometrically well-defined difunctional bis-ketimine: upon hydrolysis it releases exactly two primary amine groups per molecule, yielding a predictable amine hydrogen equivalent weight (AHEW) for epoxy formulation calculations . This contrasts with commercial ketimine blends derived from oligomeric polyamines or mixed polyamine feedstocks, which present a distribution of functionalities and indeterminate equivalent weights, complicating precise stoichiometric balancing [1]. The defined difunctionality of this compound enables formulators to calculate the exact epoxy-to-ketimine ratio needed to achieve the target crosslink density, reducing the risk of under-cure or excessive brittleness.

crosslink density difunctional ketimine epoxy network formulation flexibility

Best-Fit Application Scenarios for 4,4'-Methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) Based on Differential Evidence


One-Pack Moisture-Curable Industrial Maintenance Coatings with Extended Shelf Stability

The ketimine's latent nature enables true one-pack epoxy coating formulations that remain stable in the sealed can for months, curing only upon application and exposure to ambient moisture [1]. This eliminates field mixing errors, reduces solvent content (no need for two-pack solvent-borne systems), and suits contractors requiring ready-to-use products for steel and concrete protection. The cycloaliphatic backbone of the regenerated MACM amine provides the UV and yellowing resistance needed for topcoats in outdoor industrial environments .

High-Solids Flooring and Self-Leveling Overlays Requiring Prolonged Open Time

The sterically hindered bis-ketimine structure provides a slower initial hydrolysis rate compared to small-ketone ketimines, giving applicators extended working time for leveling and bubble release in thick-film epoxy flooring systems [1]. Once hydrolysis and cure initiate, the bulky dicyclohexylmethane framework and the liberated MEK (which plasticizes the early-stage network) promote high final crosslink density and adhesion—critical for mechanical durability under foot and vehicle traffic [1].

Moisture-Insensitive Adhesives for Damp or Underwater Substrate Bonding

Because the curing mechanism of ketimines is triggered by water, 4,4'-methylenebis(2-methyl-N-(1-methylpropylidene)cyclohexylamine) is uniquely suited for adhesive formulations applied to damp concrete, wet steel, or underwater structures—conditions where conventional amine hardeners would be deactivated or suffer from amine blush [1]. The difunctional, well-defined stoichiometry allows precise formulation of structural adhesives with predictable lap-shear strength development .

Light-Stable Epoxy Encapsulation for Electronic and Optoelectronic Components

The cycloaliphatic amine structure regenerated from this ketimine upon hydrolysis imparts substantially lower color and less yellowing under thermal aging and UV exposure compared to aromatic amine-cured epoxies [1]. This makes the ketimine a candidate for LED encapsulants, optical adhesives, and electronic potting compounds where the cured epoxy must maintain transparency and color neutrality over the device lifetime .

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